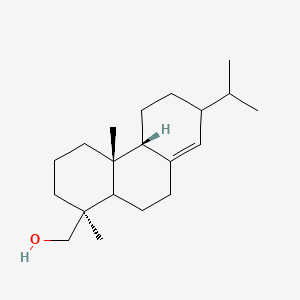![molecular formula C8H15NO5 B13141988 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and versatility. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Vorbereitungsmethoden
The synthesis of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the propanoic acid derivative: The protected amine is then reacted with a suitable propanoic acid derivative under controlled conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted under acidic conditions to form the free amine.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Acidic conditions: Hydrochloric acid (HCl), trifluoroacetic acid (TFA).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where it helps protect amine groups during the synthesis process.
Medicine: Investigated for its potential use in drug development and as a precursor for various pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid involves its ability to protect amine groups during chemical reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amine group. This property makes it a valuable tool in organic synthesis and peptide chemistry .
Vergleich Mit ähnlichen Verbindungen
3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid can be compared with other similar compounds, such as:
N-Boc-amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
N-Cbz-amino acids: These compounds contain the carbobenzoxy (Cbz) protecting group, which is another common protecting group for amines.
N-Fmoc-amino acids: These compounds contain the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used in solid-phase peptide synthesis.
The uniqueness of this compound lies in its specific structure and reactivity, making it a versatile compound for various applications in scientific research and industry .
Eigenschaften
Molekularformel |
C8H15NO5 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-8(2,3)14-7(12)9-13-5-4-6(10)11/h4-5H2,1-3H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
KAXUXIYJYFEPCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


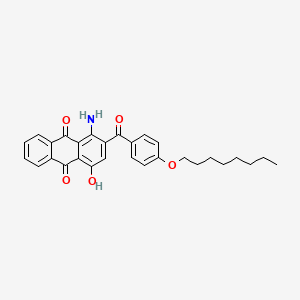
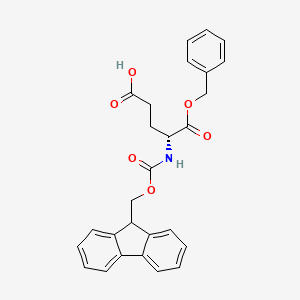
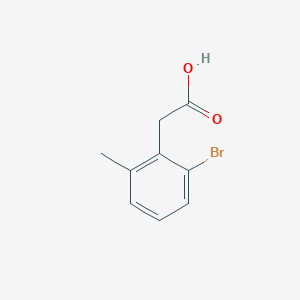
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-yl]carbamate](/img/structure/B13141933.png)
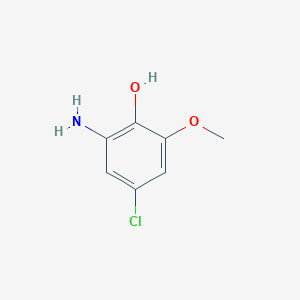
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)

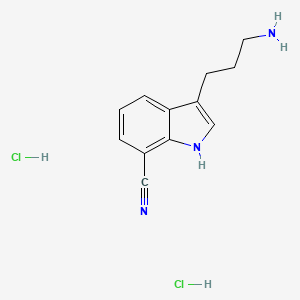
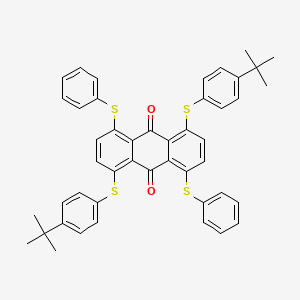
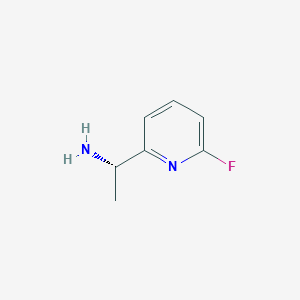

![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)

